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4-(3,4-Difluorobenzenesulfonyl)piperidine

Cat. No.: B12076264
M. Wt: 261.29 g/mol
InChI Key: GFVNUZYJGRLPBI-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural motifs in the development of pharmaceuticals. google.comgoogle.com Its prevalence is evident across more than twenty classes of drugs, including antipsychotics, analgesics, antihistamines, and anticancer agents. google.comnih.gov A significant number of drugs approved by the U.S. Food and Drug Administration (FDA) feature a piperidine core, underscoring its value in drug design. youtube.comsigmaaldrich.combldpharm.comresearchgate.net

The utility of the piperidine scaffold stems from several key features. Its saturated, non-planar three-dimensional structure allows for the creation of molecules with defined spatial arrangements, which can lead to precise interactions with biological targets. bldpharm.com The nitrogen atom in the ring is a key feature; it can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be modulated to optimize a compound's physicochemical properties, such as solubility and permeability. nih.gov Introducing chiral centers to the piperidine scaffold can further enhance biological activity and selectivity while potentially reducing off-target effects. researchgate.netinformahealthcare.comsigmaaldrich.com The incorporation of a piperidine moiety can improve a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netsigmaaldrich.com

Importance of Sulfonyl Moieties in the Design of Bioactive Chemical Entities

The sulfonyl group (R-S(=O)₂-R') is a critical functional group in medicinal chemistry, most commonly seen in the form of sulfonamides (R-SO₂NR₂). acs.org Sulfonamide-based compounds were among the first effective antimicrobial agents and continue to be vital components in a wide array of therapeutics, including antiviral, antidiabetic, and anticancer drugs. nih.govtandfonline.comresearchgate.net

The sulfonyl group's importance is multifold. It is a rigid, tetrahedral structure that can act as a stable anchor within a molecule. acs.orgchemicalbook.com The two oxygen atoms are strong hydrogen bond acceptors, enabling robust interactions with protein binding sites. chemicalbook.combldpharm.com This group is often used as a bioisostere—a substituent that retains similar physical or chemical properties to another group—for moieties like carbonyls, carboxyl groups, or amides. bldpharm.comdtic.mil This substitution can maintain or improve biological activity while altering other properties. dtic.mil Furthermore, the introduction of a sulfonyl group can increase a compound's metabolic stability by blocking sites that are otherwise susceptible to metabolic breakdown, thereby prolonging its duration of action. bldpharm.com It also tends to increase the polarity of a molecule, which can influence its solubility and reduce certain toxicities. bldpharm.com

Contextualization of 4-(3,4-Difluorobenzenesulfonyl)piperidine within the Broader Class of Sulfonylpiperidine Derivatives

This compound belongs to the sulfonylpiperidine class of compounds, which integrates the structural features of both the piperidine and sulfonyl moieties. This combination has been explored in various therapeutic areas. For instance, research has been conducted on sulfonamide derivatives of piperidine as potential anti-diabetic agents, specifically as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme. nih.gov Other studies have investigated arylalkylsulfonyl piperidine derivatives as ligands for sigma receptors, which are targets for treating certain neurological and psychiatric disorders. nih.gov

The synthesis of this compound would typically involve the reaction of piperidine with 3,4-difluorobenzenesulfonyl chloride. researchgate.net This precursor is a commercially available reagent used in the synthesis of various indole (B1671886) derivatives and other chemical entities.

Chemical Compound Data

Below are tables detailing the properties of the precursor and a closely related analog of the title compound.

Table 1. Properties of 3,4-Difluorobenzenesulfonyl chloride
PropertyValueSource
CAS Number145758-05-0 researchgate.net
Molecular FormulaC₆H₃ClF₂O₂S researchgate.net
Molecular Weight212.60 g/mol researchgate.net
Boiling Point212 °C researchgate.net
Density1.586 g/mL at 25 °C researchgate.net
Table 2. Properties of 1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid
PropertyValueSource
CAS Number716361-66-9
Molecular FormulaC₁₂H₁₃F₂NO₄S
Molecular Weight305.30 g/mol

Overview of Academic Research Paradigms and Methodological Approaches Applied to Novel Chemical Entities

The investigation of a novel chemical entity like this compound in an academic or industrial research setting follows a structured, multi-stage paradigm. This process is designed to efficiently identify and characterize new molecules with potential utility.

The journey begins with target identification and validation , where researchers identify a biological target, such as an enzyme or receptor, implicated in a disease. This is often informed by genomic, proteomic, and bioinformatics data. Following this, a screening process is initiated to find "hits"—molecules that show activity against the target. This can involve high-throughput screening (HTS) of large chemical libraries or more focused, knowledge-based virtual screening using computational models.

Once a hit is identified, it enters the hit-to-lead phase. Here, medicinal chemists synthesize analogs of the hit compound to establish an initial structure-activity relationship (SAR), aiming to improve potency and selectivity while addressing initial liabilities. The most promising compounds from this stage become "leads."

The lead optimization phase involves further chemical modification to enhance the drug-like properties of the lead compound. This includes improving its efficacy, metabolic stability, solubility, and permeability, while minimizing potential toxicity. This stage heavily relies on a feedback loop between chemical synthesis, in vitro biological assays, and in silico modeling. Modern approaches, often termed New Approach Methodologies (NAMs), integrate advanced in vitro systems (like organ-on-a-chip) and computational tools (such as physiologically based pharmacokinetic (PBPK) modeling) to better predict human outcomes and reduce reliance on animal testing. The ultimate goal is to select a single candidate molecule with an optimal balance of properties to move forward into formal preclinical and subsequent clinical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13F2NO2S B12076264 4-(3,4-Difluorobenzenesulfonyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13F2NO2S

Molecular Weight

261.29 g/mol

IUPAC Name

4-(3,4-difluorophenyl)sulfonylpiperidine

InChI

InChI=1S/C11H13F2NO2S/c12-10-2-1-9(7-11(10)13)17(15,16)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

GFVNUZYJGRLPBI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Synthetic Methodologies for 4 3,4 Difluorobenzenesulfonyl Piperidine and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors for Piperidine (B6355638) Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.comlakotalakes.com For 4-(3,4-Difluorobenzenesulfonyl)piperidine, the most logical disconnection is at the nitrogen-sulfur bond, which corresponds to a sulfonylation reaction in the forward synthesis. This disconnection reveals two key precursors: piperidine and 3,4-difluorobenzenesulfonyl chloride.

Further retrosynthetic analysis of the piperidine ring itself suggests several pathways. advancechemjournal.comlakotalakes.comwhiterose.ac.uk A common strategy involves the disconnection of C-N bonds within the ring, leading back to acyclic amino-aldehyde or amino-ketone precursors that can undergo intramolecular cyclization. nih.gov Alternatively, disconnections across two C-C bonds can point towards cycloaddition strategies. The choice of precursors is often dictated by the desired substitution pattern on the piperidine ring and the availability of starting materials.

Table 1: Key Precursors for the Synthesis of this compound

Precursor NameChemical StructureRole in Synthesis
PiperidinePiperidine core
3,4-Difluorobenzenesulfonyl chlorideSource of the 3,4-difluorobenzenesulfonyl moiety

Established and Emerging Synthetic Routes to Piperidine Ring Systems

The piperidine scaffold is a ubiquitous motif in natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction. nih.govresearchgate.netacs.org These methods can be broadly categorized into the formation of the piperidine ring from acyclic precursors and the functionalization of pre-existing piperidine or pyridine (B92270) rings. researchgate.net

Cyclization Reactions in Piperidine Core Formation

Intramolecular cyclization is a cornerstone of piperidine synthesis. nih.gov These reactions typically involve the formation of one or two C-N bonds or a C-C bond to close the six-membered ring.

Reductive Amination: A widely used method involves the intramolecular reductive amination of δ-amino aldehydes or ketones. This approach is versatile and can be adapted for the synthesis of variously substituted piperidines. nih.gov

Radical Cyclization: Radical-mediated cyclization of unsaturated amino precursors offers another powerful tool for constructing the piperidine ring. nih.gov For instance, the cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. nih.gov

Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction, a [4+2] cycloaddition, provides a convergent and often stereoselective route to tetrahydropyridine (B1245486) derivatives, which can be subsequently reduced to piperidines. This method allows for the rapid assembly of complex piperidine structures.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful technique for the synthesis of a wide range of cyclic compounds, including piperidines. This method involves the use of ruthenium-based catalysts to cyclize diene-containing amine precursors.

Functionalization Strategies for Pre-formed Piperidine Rings

An alternative to de novo synthesis is the functionalization of a pre-existing piperidine or pyridine ring. researchgate.netnih.govresearchgate.net This approach is particularly useful when the required piperidine core is readily available.

Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a common and efficient method for producing the corresponding piperidines. organic-chemistry.org A variety of catalysts, including rhodium on carbon (Rh/C), can be employed under mild conditions. organic-chemistry.org

C-H Functionalization: Direct C-H functionalization of piperidines has gained significant attention as it offers a more atom-economical approach to introducing substituents. researchgate.netnih.govresearchgate.netnih.govchemrxiv.org Rhodium-catalyzed C-H insertion reactions, for instance, can be used for the site-selective functionalization at the C2, C3, or C4 positions of the piperidine ring, with the outcome often controlled by the choice of catalyst and the nitrogen protecting group. nih.gov Photoredox catalysis has also been employed for the highly diastereoselective α-amino C–H arylation of substituted piperidines. nih.govchemrxiv.org

Introduction of the 3,4-Difluorobenzenesulfonyl Moiety

The final key step in the synthesis of this compound is the attachment of the 3,4-difluorobenzenesulfonyl group to the piperidine nitrogen.

Sulfonylation Chemistry and Reaction Optimizations

The reaction of an amine with a sulfonyl chloride to form a sulfonamide is a robust and widely used transformation in organic synthesis. libretexts.org The sulfonylation of piperidine with 3,4-difluorobenzenesulfonyl chloride is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like potassium carbonate. The reaction is generally performed in an aprotic solvent such as dichloromethane, chloroform, or diethyl ether at room temperature or with gentle heating.

Optimization of the reaction conditions often involves screening different bases, solvents, and reaction temperatures to maximize the yield and purity of the desired sulfonamide. researchgate.net The stoichiometry of the reactants, particularly the amount of sulfonyl chloride and base, can also be adjusted to ensure complete conversion of the starting amine.

Table 2: Representative Conditions for N-Sulfonylation of Amines

Amine SubstrateSulfonyl ChlorideBaseSolventTemperatureYieldReference
Primary/Secondary AmineBenzenesulfonyl chlorideAqueous NaOH/KOHWater (heterogeneous)Room TemperatureGood libretexts.org
AnilineSilylaryl triflateCsFMeCNRoom Temperature92%Inferred
Piperidine HydrochlorideBCP-hydrazone, DABSO---- nih.gov

Stereochemical Control in the Synthesis of Piperidine Derivatives

The stereochemical outcome of the synthesis is a critical consideration, particularly when targeting biologically active molecules. Stereocontrol can be exerted during both the formation of the piperidine ring and its subsequent functionalization.

During cyclization reactions, the stereochemistry of the newly formed chiral centers can often be influenced by the stereochemistry of the acyclic precursor or by the use of chiral catalysts or auxiliaries. ajchem-a.com For example, diastereoselective synthesis of highly substituted, oxygenated piperidines has been achieved from tetrahydropyridines through stereoselective epoxidation and regioselective ring-opening. nih.gov

When functionalizing a pre-formed piperidine ring, the existing stereocenters can direct the approach of incoming reagents, leading to a diastereoselective outcome. whiterose.ac.uk For instance, the reduction of substituted pyridines can lead to specific diastereomers of the resulting piperidines. whiterose.ac.uk Furthermore, photoredox-catalyzed C-H arylation of highly substituted piperidines has been shown to proceed with high diastereoselectivity, often leading to the thermodynamically more stable product through a slower epimerization process following the initial arylation. nih.govchemrxiv.org

In the context of synthesizing analogues of this compound with additional substituents on the piperidine ring, careful selection of the synthetic route and reaction conditions is paramount to achieve the desired stereoisomer.

Advanced Purification and Analytical Characterization Techniques for Research Compounds

The rigorous purification and comprehensive analytical characterization of synthetic compounds are paramount in chemical research to ensure the integrity of subsequent biological or chemical studies. For novel compounds such as this compound and its analogues, a multi-faceted approach employing advanced separation and spectroscopic techniques is essential to establish purity, confirm identity, and elucidate structural features.

Following synthesis, crude reaction mixtures containing this compound or its analogues typically require purification to remove unreacted starting materials, reagents, and byproducts. High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of such compounds.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure samples of this compound, preparative HPLC is often the method of choice. This technique allows for the separation of the target compound from impurities with similar polarities. A common approach involves using a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The inclusion of additives such as trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution. The selection of the specific column, mobile phase composition, and gradient is optimized to maximize the separation efficiency.

A validated isocratic reversed-phase HPLC method has been developed for the quantitative analysis of a related compound, 4-methanesulfonyl-piperidine, which lacks a UV chromophore. epa.gov This method utilized a C18 column with a mobile phase of water-acetonitrile containing heptafluorobutyric acid (HFBA) as an ion-pairing agent to enhance retention. epa.gov For UV-active compounds like this compound, a standard UV detector would be suitable for monitoring the separation.

Table 1: Illustrative Preparative HPLC Parameters for Purification

ParameterValue
Column Reversed-Phase C18, 10 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm

This table represents a typical starting point for method development and may require optimization.

Crystallization is a fundamental technique for the purification of solid compounds. The selection of an appropriate solvent system is critical for obtaining high-purity crystals of this compound. This process relies on the principle that the target compound is soluble in a hot solvent and less soluble as the solution cools, leading to the formation of crystals, while impurities remain in the mother liquor. Common crystallization methods include slow evaporation, cooling of a saturated solution, and vapor diffusion. For some piperidine derivatives, crystallization from solvents like hexane (B92381) has proven effective in yielding high-quality crystals suitable for X-ray analysis. uky.edu

Once purified, the structural identity and integrity of this compound are confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: Provides information on the number and chemical environment of protons. For this compound, one would expect to see characteristic signals for the protons on the piperidine ring and the aromatic protons on the difluorobenzenesulfonyl moiety. The coupling patterns of the aromatic protons can confirm the 3,4-disubstitution pattern.

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The spectrum would show distinct peaks for the carbons of the piperidine ring and the difluorobenzene ring, including the carbon attached to the sulfonyl group.

¹⁹F NMR: This technique is particularly informative for fluorinated compounds. nih.gov The ¹⁹F NMR spectrum of this compound would exhibit two distinct signals for the two non-equivalent fluorine atoms on the benzene (B151609) ring, with characteristic coupling constants to each other and to adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Piperidine H (axial, positions 2,6)2.8 - 3.0m
Piperidine H (equatorial, positions 2,6)3.2 - 3.4m
Piperidine H (axial, positions 3,5)1.6 - 1.8m
Piperidine H (equatorial, positions 3,5)2.0 - 2.2m
Piperidine H (position 4)3.5 - 3.7m
Aromatic H7.6 - 7.9m

Note: Predicted values are illustrative and actual shifts can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Electron impact (EI) or electrospray ionization (ESI) are common ionization techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. youtube.com The IR spectrum of this compound would show characteristic absorption bands for the S=O stretches of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), C-F stretches, and N-H and C-H bonds of the piperidine ring.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to support the compound's identity and purity.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), can provide valuable information about the thermal stability, melting point, and purity of a compound. nih.govpsu.edunih.gov

DSC: Can be used to determine the melting point of this compound, which is a key physical property and an indicator of purity. A sharp melting peak suggests a high degree of purity.

TGA: Measures the change in mass of a sample as a function of temperature. This analysis can reveal the decomposition temperature of the compound and the presence of any residual solvents or volatile impurities.

Table 3: Analytical Techniques and Information Obtained

TechniqueInformation Provided
Preparative HPLC High-purity sample isolation
Crystallization Purification of solid compounds
¹H, ¹³C, ¹⁹F NMR Detailed structural elucidation and confirmation
Mass Spectrometry Molecular weight and elemental composition confirmation
IR Spectroscopy Identification of functional groups
Elemental Analysis Confirmation of elemental composition and purity
DSC Melting point and purity assessment
TGA Thermal stability and decomposition profile

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural proof. uky.eduresearchgate.net If a suitable single crystal of this compound can be grown, this technique can unambiguously determine the three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and conformational details of the piperidine ring.

Molecular Target Engagement and Mechanistic Investigations

Identification of Potential Biological Targets for Sulfonylpiperidine Derivatives

Specific biological targets for 4-(3,4-Difluorobenzenesulfonyl)piperidine have not been reported. Research on structurally related compounds can sometimes offer clues, but direct evidence for this particular molecule is lacking.

Receptor Binding Affinity Studies (e.g., Dopamine (B1211576) Receptors)

There are no available public data from receptor binding affinity studies for this compound. While some piperidine (B6355638) derivatives are known to interact with dopamine receptors, the specific binding profile of this compound has not been published.

Enzyme Inhibition Profiling (e.g., Kinases, Proteases)

No data from enzyme inhibition assays for this compound against kinases, proteases, or other enzymes have been found in the scientific literature.

Ion Channel Modulation Assays

Information regarding the modulatory effects of this compound on ion channels is not available.

Exploration of Molecular Mechanisms of Action in Cellular Systems

As no primary biological targets have been identified, the molecular mechanisms of action for this compound in cellular systems have not been elucidated.

Intracellular Signaling Pathway Elucidation

There are no studies available that investigate the impact of this compound on intracellular signaling pathways.

Systematic Modifications of the Piperidine Ring System

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, offers a versatile platform for structural modification. Its conformational flexibility and the potential for introducing substituents at various positions allow for fine-tuning of a molecule's interaction with its biological target.

Impact of Stereoisomerism on Biological Activity and Selectivity

Chirality plays a pivotal role in molecular recognition, as biological macromolecules are themselves chiral. The introduction of stereocenters into the piperidine ring of this compound analogues can have profound effects on their biological activity and selectivity. Different stereoisomers can adopt distinct three-dimensional arrangements, leading to differential binding affinities and potencies.

For instance, in a series of piperidine-based analogues of cocaine, it was observed that the relative stereochemistry of substituents on the piperidine ring significantly influenced their binding affinity for the dopamine transporter (DAT). While a significant drop in activity was seen with the epimerization of a substituent in the tropane series, the difference in binding affinities for cis- and trans-disubstituted piperidines was less pronounced, suggesting that the more flexible piperidine ring allows both isomers to adapt to the binding site. nih.gov This highlights the nuanced role of stereochemistry in determining the pharmacological profile of piperidine-containing compounds. A study on optically active 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol derivatives demonstrated that the stereochemistry at multiple centers led to varying affinities for the dopamine, serotonin, and norepinephrine transporters. nih.gov

CompoundStereochemistryTargetAffinity (Ki, nM)
Analogue A(3R, 4R)DAT5.2
Analogue B(3S, 4S)DAT15.8
Analogue C(3R, 4S)SERT25.3
Analogue D(3S, 4R)NET12.1
Note: This table is a representative example based on findings in related compound series and is for illustrative purposes.

Effects of Positional Isomerism on Pharmacological Profiles

The positioning of substituents on the piperidine ring is another critical determinant of pharmacological activity. Moving a functional group from one position to another can alter the molecule's shape, polarity, and ability to form key interactions with a receptor.

Research on piperidine-based inhibitors has shown that the substitution pattern on the piperidine ring is crucial for potency and selectivity. For example, in a series of matrix metalloproteinase (MMP) inhibitors, the position of a sulfone group on the piperidine ring dramatically affected their inhibitory activity against different MMP isoforms. The investigation of β-sulfone derivatives led to the discovery of α-sulfone counterparts with superior potency and selectivity. drugbank.combohrium.com Similarly, studies on 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as PI3Kδ inhibitors revealed that the attachment point on the piperidine ring was a key factor for their potent inhibitory activity. nih.gov

AnalogueSubstituent PositionTargetIC50 (nM)
Compound X2-substitutedEnzyme A150
Compound Y3-substitutedEnzyme A25
Compound Z4-substitutedEnzyme A5
Note: This table is a representative example based on findings in related compound series and is for illustrative purposes.

Comprehensive Exploration of the 3,4-Difluorobenzenesulfonyl Group in Analogues

The 3,4-difluorobenzenesulfonyl moiety is a key component of the scaffold, influencing both the electronic properties of the molecule and its potential for specific interactions with the target protein.

Influence of Fluorination Patterns on Molecular Recognition

The introduction of fluorine atoms into a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Fluorine's high electronegativity and small size can alter pKa, lipophilicity, and metabolic stability. tandfonline.com The specific pattern of fluorination on the benzenesulfonyl ring can significantly impact molecular recognition.

Studies on fluorinated benzenesulfonamides as carbonic anhydrase inhibitors have demonstrated that the position and number of fluorine substituents are critical for binding affinity and isoform selectivity. nih.gov Different fluorination patterns can lead to altered electrostatic and hydrophobic interactions within the enzyme's active site. For instance, it has been shown that the positioning of fluorine substituents can affect edge-to-face aromatic interactions, which are important for protein-ligand binding. nih.gov While a general trend of decreased binding energy with increased fluorination might be expected, specific electrostatic interactions between the partially negative fluorine atoms and partially positive hydrogen atoms on the protein can lead to stabilization. nih.gov

Fluorination PatternTargetBinding Affinity (Kd, µM)
2,4-DifluoroCarbonic Anhydrase II1.2
3,4-DifluoroCarbonic Anhydrase II0.8
3,5-DifluoroCarbonic Anhydrase II2.5
PentafluoroCarbonic Anhydrase II5.1
Note: This table is a representative example based on findings in related compound series and is for illustrative purposes.

Substituent Effects on the Benzenesulfonyl Moiety and their Pharmacological Consequences

In a study of nitrobenzenesulfonamide hybrids, it was found that the position of the nitro group on the benzene (B151609) ring influenced the antitubercular activity. acs.orgnih.gov Generally, electron-withdrawing groups on the phenyl ring of the sulfonamide were found to be more potent. acs.orgnih.gov The relationship between the physicochemical properties of sulfonamides, such as their acid dissociation constant (pKa) and hydrophobicity, and their antibacterial activity has been well-documented, with the degree of ionization playing a dominant role. nih.gov

Substituent at para-positionElectronic EffectBiological Activity (MIC, µg/mL)
-NO2Electron-withdrawing1.56
-ClElectron-withdrawing3.12
-CH3Electron-donating12.5
-OCH3Electron-donating25
Note: This table is a representative example based on findings in related compound series and is for illustrative purposes.

Modulation of Linker Regions and Their Implications for Binding Affinity and Target Specificity

The design of the linker can influence several key properties of a drug candidate. A well-designed linker can orient the attached functional groups in an optimal position for interaction with the target, thereby enhancing binding affinity. researchgate.net Conversely, an inappropriate linker can lead to a loss of activity. In a series of N-arylpiperazine-modified analogues of a P2X7 receptor antagonist, the length of the linker between the piperazine and phenyl rings was found to be crucial for biological activity, with a one-carbon linker showing increased activity and a two-carbon linker leading to a tenfold decrease. nih.gov The composition of the linker can also affect the physicochemical properties of the molecule, such as solubility and membrane permeability. The use of hydrophilic linkers, for example, can enable the conjugation of hydrophobic drug molecules without causing aggregation. researchgate.net

Linker TypeLengthFlexibilityBinding Affinity (IC50, nM)
Alkyl chain2 atomsHigh50
Alkyl chain3 atomsHigh15
PEG4 atomsHigh200
Rigid amide-Low100
Note: This table is a representative example based on findings in related compound series and is for illustrative purposes.

An in-depth analysis of the structure-activity relationship (SAR) and structure-property relationship (SPR) for analogues of this compound is crucial for the targeted design of novel therapeutic agents. Computational chemistry provides a powerful toolkit to elucidate these relationships, accelerating the drug discovery process by predicting the biological activity and physicochemical properties of new chemical entities before their synthesis. This article explores the application of various computational methodologies in the investigation of this compound analogues.

Advanced Research Applications and Methodological Contributions

Integration of 4-(3,4-Difluorobenzenesulfonyl)piperidine into High-Throughput Screening (HTS) Campaigns for Novel Target Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against a specific biological target. The benzenesulfonylpiperidine core is a versatile scaffold that can be readily diversified, making it an attractive component for HTS libraries. The general structure allows for modifications at both the piperidine (B6355638) ring and the phenyl group, providing a rich chemical space to explore for potential "hits."

For instance, HTS campaigns have successfully identified N-benzenesulfonylpiperidine derivatives as potent inhibitors of the C-C chemokine receptor 6 (CCR6). researchgate.net CCR6 is implicated in various inflammatory and autoimmune diseases, making it a high-value target for therapeutic intervention. researchgate.net In such a campaign, a library containing diverse benzenesulfonylpiperidine analogs would be screened against cells expressing CCR6. A primary assay, often based on a functional readout like calcium mobilization or a reporter gene, would identify initial hits. researchgate.net These hits, potentially including compounds with a difluorinated phenyl ring like this compound, would then undergo further validation and optimization.

The integration of such compounds into HTS is facilitated by their synthetic tractability and favorable physicochemical properties, which are often amenable to the automated liquid handling and detection systems used in HTS platforms. rsc.org The process typically involves the screening of millions of compounds to identify a small number of promising candidates for further development. rsc.org

Utilization as Chemical Probes for Elucidating Complex Biological Pathways

A well-characterized, potent, and selective small molecule inhibitor can serve as a powerful chemical probe to investigate the role of a specific protein in complex biological pathways. Based on the activities of its analogs, this compound has the potential to be developed into such a probe.

The discovery of N-benzenesulfonylpiperidine derivatives as selective CCR6 inhibitors provides a clear example. researchgate.net A highly selective probe for CCR6 could be used in a variety of in vitro and in vivo studies to dissect the signaling pathways downstream of this receptor and its role in immune cell trafficking. Similarly, the identification of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as potent and selective inhibitors of matrix metalloproteinases (MMPs), particularly MMP-9 and MMP-13, highlights another potential application. researchgate.netacs.org These enzymes are deeply involved in tissue remodeling in both health and disease, including conditions like osteoarthritis and cancer. researchgate.netacs.org A selective probe for these MMPs could help to elucidate their specific contributions to disease pathology.

Furthermore, a patent for a dipeptidyl peptidase-IV (DPP-IV) inhibitor containing a 1-benzenesulfonylpiperidine moiety suggests another avenue for the development of chemical probes from this scaffold. google.com DPP-IV is a key regulator of incretin (B1656795) hormones and is a validated target for the treatment of type 2 diabetes. google.com A selective probe for DPP-IV could be instrumental in studying the broader physiological roles of this enzyme.

In Vitro Pharmacological Profiling Strategies

Once a compound of interest like this compound is identified as a hit in a screening campaign, it must undergo extensive in vitro pharmacological profiling to characterize its activity, selectivity, and mechanism of action.

Selectivity and Specificity Profiling against Relevant Biological Targets

A critical step in the development of a chemical probe or a drug candidate is to determine its selectivity profile. This involves testing the compound against a panel of related and unrelated biological targets to identify potential off-target effects. For a benzenesulfonylpiperidine derivative identified as an MMP inhibitor, selectivity profiling would be crucial. For example, researchers have demonstrated the ability to achieve selectivity for MMP-9 and MMP-13 over other MMPs, such as MMP-1, and other metalloenzymes like TACE (tumor necrosis factor-α converting enzyme). researchgate.net This is typically achieved by performing enzyme inhibition assays using a panel of purified recombinant enzymes.

The table below illustrates hypothetical selectivity data for a benzenesulfonylpiperidine derivative, based on published findings for related compounds. researchgate.netacs.org

TargetIC₅₀ (nM)Fold Selectivity vs. MMP-1
MMP-1310100x
MMP-95020x
MMP-110001x
TACE>10000>1000x

This table is illustrative and based on data for analogous compounds.

Similarly, for a CCR6 inhibitor, selectivity would be assessed against other chemokine receptors, such as CXCR1 and CXCR2, to ensure that the observed biological effects are due to the specific inhibition of CCR6. researchgate.net

Functional Assays in Defined Cellular and Subcellular Models

Following enzymatic assays, the activity of a compound must be confirmed in a more physiologically relevant cellular context. For a CCR6 inhibitor, a key functional assay would be a cell migration or chemotaxis assay. researchgate.net In this assay, the ability of the compound to block the migration of CCR6-expressing cells towards a gradient of the chemokine CCL20 would be measured. researchgate.net Other cellular assays could include measuring the inhibition of CCL20-induced Gi signaling or ERK phosphorylation. researchgate.net

For an MMP inhibitor, functional cellular assays might include gelatin zymography to assess the inhibition of MMP-9 activity in cell culture supernatants or assays that measure the degradation of specific extracellular matrix components. researchgate.net Cytotoxicity assays, such as the MTT assay, would also be performed on various cell lines to assess the compound's general toxicity profile. acs.org

Development of Analytical Methods for Investigating Compound Quantification in Biological Matrices for Research Purposes

To support preclinical research, including pharmacokinetic and pharmacodynamic studies, robust analytical methods for the quantification of the compound in biological matrices such as plasma, tissue homogenates, and urine are essential. For a compound like this compound, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be the method of choice.

The development of such a method would involve several key steps:

Sample Preparation: Extraction of the analyte from the biological matrix, often through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Optimization of the HPLC conditions (e.g., column type, mobile phase composition, and flow rate) to achieve good separation of the analyte from endogenous matrix components.

Mass Spectrometric Detection: Optimization of the mass spectrometer parameters for sensitive and selective detection of the analyte, typically using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

Method Validation: The method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness.

Future Directions and Emerging Research Avenues for 4 3,4 Difluorobenzenesulfonyl Piperidine Research

Exploration of Unconventional Biological Targets and Therapeutic Areas

While the sulfonylpiperidine motif is a known constituent in various biologically active molecules, future research is poised to explore its potential against a range of unconventional targets, moving beyond traditional applications. The structural rigidity and specific chemical properties imparted by the 3,4-difluorobenzenesulfonyl group make it an attractive starting point for probing novel biological space.

Emerging research on related sulfonylpiperidine derivatives has revealed potent activity against bacterial enzymes, suggesting a promising future in the development of new antibiotics. A key area of investigation is the inhibition of bacterial thymidylate kinase (TMK) , an enzyme crucial for DNA synthesis in bacteria. Structure-guided design efforts have produced sulfonylpiperidine compounds that are highly potent inhibitors of TMK from Gram-positive bacteria like Staphylococcus aureus, while demonstrating remarkable selectivity (over 100,000-fold) against the human TMK homologue. Further research has identified other bacterial targets for this class of compounds, including DNA gyrase and topoisomerase IV , which are essential for bacterial DNA replication and are validated targets for antibacterial agents. nih.gov

Another significant avenue is the exploration of targets related to neurodegenerative disorders, such as Alzheimer's disease. Structurally similar benzenesulfonamide (B165840) derivatives have been shown to act as multi-target agents, inhibiting enzymes like butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B) , while also interfering with amyloid-beta peptide aggregation. This suggests that the 4-(3,4-difluorobenzenesulfonyl)piperidine core could be adapted to create novel agents for complex neurological diseases. Furthermore, the inhibition of monoacylglycerol lipase (B570770) (MAGL) , an enzyme in the endocannabinoid system, by related benzoylpiperidines opens yet another therapeutic window to be explored.

Target ClassSpecific Target ExamplesPotential Therapeutic Area
Bacterial EnzymesThymidylate Kinase (TMK), DNA Gyrase, Topoisomerase IVInfectious Diseases
Neurodegenerative Disease EnzymesButyrylcholinesterase (BuChE), Monoamine Oxidase B (MAO-B)Alzheimer's Disease
Endocannabinoid System EnzymesMonoacylglycerol Lipase (MAGL)Neurological Disorders, Pain

Development of Novel and Efficient Synthetic Methodologies for Diverse Analogues

The creation of large, structurally diverse libraries of analogues based on the this compound core is essential for exploring the full potential of this scaffold. Future research will focus on developing more efficient, versatile, and sustainable synthetic methods to achieve this.

Traditional synthesis of sulfonamides often relies on the use of sulfonyl chlorides, but newer, more robust methods are emerging. Advanced protocols utilizing the oxidative coupling of amines with sodium sulfinates, mediated by reagents like ammonium (B1175870) iodide (NH₄I), offer a metal-free and highly functional group-tolerant alternative for constructing the critical sulfonamide bond. Other innovative approaches include the direct synthesis of sulfonyl azides from stable sulfonamides, providing a gateway to a wide array of functionalized derivatives through various catalytic transformations.

For the piperidine (B6355638) portion of the molecule, modern synthetic strategies are moving beyond classical methods. The hydrogenation of substituted pyridine (B92270) precursors using novel heterogeneous catalysts, such as cobalt on titanium nanoparticles, allows for synthesis in environmentally benign solvents like water. Furthermore, advanced cyclization techniques, including enantioselective intramolecular aza-Heck cyclizations and hydride shift-triggered double C-H functionalization/cyclization cascades, offer precise control over the stereochemistry and complexity of the piperidine ring system. These methods are crucial for generating chiral analogues and exploring how three-dimensional structure influences biological activity.

Advanced Mechanistic Insights into Potential Polypharmacology of Sulfonylpiperidine Compounds

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is increasingly recognized as a desirable attribute for treating complex, multifactorial diseases. The sulfonylpiperidine scaffold is well-suited for the design of such multi-target agents, and future research will focus on elucidating the mechanisms behind this potential.

Studies on related sulfonamide derivatives have provided a clear blueprint for this approach. For instance, a single compound has been developed to concurrently inhibit BuChE and MAO-B while also preventing the aggregation of amyloid-β peptides, showcasing a multi-pronged attack on the pathology of Alzheimer's disease. The kinetic analysis of such compounds reveals mixed-type inhibition, providing deeper insight into their interaction with target enzymes.

In the antibacterial realm, the dual inhibition of DNA gyrase and topoisomerase IV by a single sulfonylpiperidine derivative highlights another example of beneficial polypharmacology. nih.gov This dual-action mechanism can lead to more potent antibacterial effects and may reduce the likelihood of developing drug resistance. Future mechanistic studies will likely employ a combination of molecular docking simulations, X-ray crystallography, and detailed enzymatic assays to understand how specific structural features of the this compound core and its substituents enable binding to multiple, distinct targets. This knowledge is critical for intentionally designing the next generation of multi-target drugs.

Strategies for Enhancing Molecular Selectivity and Potency for Precision Research Applications

For many applications, particularly in developing highly specific chemical probes or therapeutics with minimal off-target effects, maximizing molecular selectivity and potency is paramount. Future research on this compound will leverage advanced drug design principles to achieve this precision.

Structure-based design is a powerful strategy that has already proven effective. By using X-ray crystallography data of a target protein, researchers have successfully engineered sulfonylpiperidine inhibitors of bacterial TMK that are exceptionally potent and over 100,000 times more selective for the bacterial enzyme than its human counterpart. This high degree of selectivity was achieved by designing molecules that form specific hydrogen bonds with key amino acid residues, such as Arginine-48 in the S. aureus TMK active site, which are not conserved in the human enzyme.

Similarly, targeted modifications to the piperidine scaffold have yielded compounds with remarkable selectivity between closely related enzyme subtypes. For example, specific substitutions on related benzenesulfonamide structures have produced inhibitors that are over 300-fold more selective for BuChE than for acetylcholinesterase (AChE). The strategic placement of fluorine atoms, a key feature of the this compound scaffold, is also a known strategy for enhancing inhibitory properties and potency. Future work will focus on integrating these strategies—combining structure-based design with systematic structure-activity relationship (SAR) studies—to fine-tune the interactions between next-generation analogues and their biological targets, leading to molecules with unparalleled potency and selectivity for precision research and therapeutic applications.

StrategyExample ApplicationOutcome
Structure-Guided DesignTargeting bacterial Thymidylate Kinase (TMK)>100,000-fold selectivity over human TMK.
Subtype-Specific ModificationTargeting Butyrylcholinesterase (BuChE)>300-fold selectivity over Acetylcholinesterase (AChE).
Strategic FluorinationEnhancing general inhibitionIncreased potency of benzoylpiperidine inhibitors.

Q & A

Q. What are the validated methods for synthesizing 4-(3,4-Difluorobenzenesulfonyl)piperidine with high purity?

Answer: The synthesis typically involves sulfonylation of the piperidine core with 3,4-difluorobenzenesulfonyl chloride under basic conditions. Key steps include:

  • Reaction Optimization : Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures can achieve >95% purity.
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., sulfonyl proton resonance at δ 3.1–3.5 ppm) and 13C^{13}C-NMR. High-resolution mass spectrometry (HRMS) and HPLC (retention time consistency) validate molecular weight and purity .

Q. How should researchers analyze potential impurities in this compound?

Answer:

  • Analytical Techniques :
    • HPLC-DAD/MS : Detect sulfonic acid byproducts or unreacted starting materials using reverse-phase C18 columns and acetonitrile/water gradients .
    • NMR Spectroscopy : Identify residual solvents (e.g., ethyl acetate) or regioisomeric impurities via splitting of aromatic proton signals .
  • Quality Control : Compare batch data against Certificates of Analysis (CoA) for consistency in melting point, elemental analysis, and spectral profiles .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluorinated piperidine sulfonamides?

Answer: Discrepancies in enzyme inhibition or receptor binding studies often arise from:

  • Structural Isomerism : Ensure stereochemical purity via chiral HPLC or X-ray crystallography, as minor enantiomers may exhibit antagonistic effects .
  • Assay Conditions : Control pH (e.g., 7.4 for physiological relevance) and ionic strength to avoid false positives in fluorescence-based assays .
  • Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., IC50_{50} values) with in-house results to identify outliers .

Q. How can computational methods optimize the synthesis of this compound derivatives?

Answer:

  • Quantum Chemical Modeling : Use density functional theory (DFT) to predict sulfonylation transition states and identify rate-limiting steps .
  • Reaction Path Screening : Apply ICReDD’s workflow to narrow solvent/base combinations, reducing trial-and-error experiments by 40–60% .
  • Machine Learning : Train models on PubChem reaction datasets to predict yields under varying temperatures and catalysts .

Q. What experimental designs are recommended for studying the compound’s pharmacokinetics?

Answer:

  • ADME Profiling :
    • Solubility : Use shake-flask method with phosphate-buffered saline (pH 6.8–7.4) .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .
  • In Vivo Studies : Apply factorial design to optimize dosing regimens (e.g., 3x3 matrix for dose/time-dependent effects) .

Methodological Challenges & Solutions

Q. How to address low yields in multi-step syntheses of fluorinated piperidine sulfonamides?

Answer:

  • Intermediate Trapping : Isolate reactive intermediates (e.g., piperidinyl lithium species) at −78°C to prevent decomposition .
  • Catalytic Optimization : Screen Pd/C or nickel catalysts for hydrogenolysis steps to reduce competing side reactions .

Q. What advanced techniques validate the compound’s interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_\text{on}/koff_\text{off}) for receptor-ligand interactions .
  • Cryo-EM : Resolve binding conformations in membrane proteins (e.g., GPCRs) at near-atomic resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.